molecular formula C13H18N4O4S B2906148 Propan-2-yl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate CAS No. 460725-20-6

Propan-2-yl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate

Cat. No. B2906148
CAS RN: 460725-20-6
M. Wt: 326.37
InChI Key: LNROCLOSADUUDI-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate, also known as PTDSA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PTDSA is a purine derivative that has been synthesized through a multistep process, and it has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Anticancer Agent Development

This compound is a part of the 1,2,4-triazole derivatives family, which has been extensively studied for its potential as anticancer agents. These derivatives have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells. The selectivity of these compounds against cancerous cells while sparing normal cells makes them valuable in the design of new chemotherapy drugs .

Carbonic Anhydrase-II Inhibition

The triazole analogs, which include the compound , have been synthesized and evaluated for their inhibitory activity against the enzyme carbonic anhydrase-II. This enzyme plays a significant role in various physiological processes, and its inhibition can be beneficial in treating conditions like glaucoma, epilepsy, and certain diuretic issues. The synthesized compounds have shown moderate inhibition potential, indicating their usefulness in developing new pharmaceutical agents .

CO2 Adsorption and Selectivity

In the context of environmental applications, this compound’s derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs) with high CO2 adsorption capacities. These MOFs exhibit considerable CO2/N2 selectivity, which is crucial for CO2 capture and storage technologies to mitigate greenhouse gas emissions .

Pharmacokinetics and Pharmacological Properties Improvement

The presence of the triazole ring in the compound’s structure is known to enhance pharmacokinetic and pharmacological properties. This improvement is due to the ability of the triazole ring to form hydrogen bonds with various targets, leading to better drug absorption, distribution, metabolism, and excretion .

Material Science Applications

The triazole derivatives, including the compound , have applications in material science due to their ability to form stable structures. They are used in the development of new materials with potential uses in industrial applications such as dyes, photographic materials, photostabilizers, and corrosion inhibitors .

Agrochemical Development

The triazole moiety’s significance extends to agrochemicals, where it is used to create compounds that act as growth regulators, fungicides, and herbicides. The versatility of the triazole ring allows for the synthesis of compounds that can be tailored to specific agricultural needs .

properties

IUPAC Name

propan-2-yl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-7(2)21-8(18)6-22-12-14-10-9(15(12)3)11(19)17(5)13(20)16(10)4/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNROCLOSADUUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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